molecular formula C19H12BrF3N2O2S B2380379 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 692287-52-8

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2380379
CAS No.: 692287-52-8
M. Wt: 469.28
InChI Key: DLWASJLZWWTMFD-UHFFFAOYSA-N
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Description

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a phenyl group, and a trifluoromethyl group attached to a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with thiourea to yield the pyrimidinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are scaled up using techniques such as crystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including reflux and microwave-assisted synthesis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

    4-bromophenyl derivatives: Compounds with similar bromophenyl groups but different substituents on the pyrimidinone core.

    Trifluoromethyl pyrimidinones: Compounds with trifluoromethyl groups attached to different positions on the pyrimidinone ring.

    Phenyl-substituted pyrimidinones: Compounds with phenyl groups attached to various positions on the pyrimidinone core.

Uniqueness

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the bromophenyl and phenyl groups contribute to its bioactivity and reactivity .

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrF3N2O2S/c20-13-8-6-12(7-9-13)15(26)11-28-18-24-16(19(21,22)23)10-17(27)25(18)14-4-2-1-3-5-14/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWASJLZWWTMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N=C2SCC(=O)C3=CC=C(C=C3)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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